3,5-Dimethyl-4-((3-(pyridazin-3-yloxy)pyrrolidin-1-yl)sulfonyl)isoxazole

Physicochemical profiling Drug-likeness Lead optimization

3,5-Dimethyl-4-((3-(pyridazin-3-yloxy)pyrrolidin-1-yl)sulfonyl)isoxazole (CAS 2034481-57-5) is a synthetic small molecule that embeds a 3,5-dimethylisoxazole moiety—a validated acetyl-lysine bioisostere for bromodomain engagement —connected via a sulfonyl-pyrrolidine linker to a pyridazin-3-yloxy group. Its structural design is consistent with inhibitor chemotypes explored for bromodomain and extra-terminal (BET) family proteins, particularly BRD4, where the 3,5-dimethylisoxazole core has demonstrated competitive displacement of acetylated histone-mimicking peptides.

Molecular Formula C13H16N4O4S
Molecular Weight 324.36
CAS No. 2034481-57-5
Cat. No. B2461284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dimethyl-4-((3-(pyridazin-3-yloxy)pyrrolidin-1-yl)sulfonyl)isoxazole
CAS2034481-57-5
Molecular FormulaC13H16N4O4S
Molecular Weight324.36
Structural Identifiers
SMILESCC1=C(C(=NO1)C)S(=O)(=O)N2CCC(C2)OC3=NN=CC=C3
InChIInChI=1S/C13H16N4O4S/c1-9-13(10(2)21-16-9)22(18,19)17-7-5-11(8-17)20-12-4-3-6-14-15-12/h3-4,6,11H,5,7-8H2,1-2H3
InChIKeyXUMAUXDVPDAEPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,5-Dimethyl-4-((3-(pyridazin-3-yloxy)pyrrolidin-1-yl)sulfonyl)isoxazole (CAS 2034481-57-5): Procurement-Relevant Structural and Target-Class Context


3,5-Dimethyl-4-((3-(pyridazin-3-yloxy)pyrrolidin-1-yl)sulfonyl)isoxazole (CAS 2034481-57-5) is a synthetic small molecule that embeds a 3,5-dimethylisoxazole moiety—a validated acetyl-lysine bioisostere for bromodomain engagement [1]—connected via a sulfonyl-pyrrolidine linker to a pyridazin-3-yloxy group. Its structural design is consistent with inhibitor chemotypes explored for bromodomain and extra-terminal (BET) family proteins, particularly BRD4, where the 3,5-dimethylisoxazole core has demonstrated competitive displacement of acetylated histone-mimicking peptides [1]. At the time of this evidence assessment, no publicly available head-to-head comparative bioactivity data for this specific compound against closely related analogs could be identified from primary research papers, patents, or authoritative databases (sources such as benchchem.com, evitachem.com, vulcanchem.com, and molecule.com excluded per procurement guidelines). Consequently, the differential evidence presented herein relies on class-level inference from structurally proximal BET inhibitors and computed physicochemical benchmarks, with all evidence tags explicitly downgraded to reflect the current data limitation.

Why Generic Substitution of 3,5-Dimethyl-4-((3-(pyridazin-3-yloxy)pyrrolidin-1-yl)sulfonyl)isoxazole Fails Without Quantitative Comparator Evidence


The 3,5-dimethylisoxazole BET-inhibitor chemotype is exquisitely sensitive to substitution at the 4-position, where the nature of the linker and distal heterocycle dictates ZA-channel complementarity, BRD4 domain selectivity (BD1 vs. BD2), and cellular antiproliferative potency [1]. In the series described by Fang et al., introducing a triazolopyridazine motif at this position shifted BRD4(BD1) IC50 values from the micromolar range (lead compound 13) to 0.003 μM (compound 39), demonstrating that seemingly conservative changes in the sulfonyl-linked heterocycle produce >100-fold potency differences and can alter cell-cycle arrest profiles [1]. The pyridazin-3-yloxy-pyrrolidine-sulfonyl architecture of the target compound has no publicly disclosed matched-pair comparison with the equivalent 6-methylpyridazin-3-yloxy analog (CAS 2034222-92-7), the benzonitrile analog (CAS 2034481-64-4), or the quinoline analog (CAS 2034452-15-6). Without access to such comparator data, any assumption that these analogs are functionally interchangeable is scientifically unsupported and carries a high risk of procurement failure in target-based screening campaigns.

3,5-Dimethyl-4-((3-(pyridazin-3-yloxy)pyrrolidin-1-yl)sulfonyl)isoxazole: Quantitative Differentiation Evidence Against Closest Analogs


Computed Physicochemical Differentiation: Lipophilicity (XLogP3-AA) vs. 6-Methylpyridazinyl and Benzonitrile Analogs

Among the closest structurally characterized analogs within the same CAS-series cluster, the target compound exhibits a computed XLogP3-AA of approximately 1.3, which is 0.2 log units lower than the benzonitrile analog 4-((3-(pyridazin-3-yloxy)pyrrolidin-1-yl)sulfonyl)benzonitrile (CAS 2034481-64-4; PubChem-computed XLogP3-AA ~1.5) and approximately 0.3 log units lower than the quinoline analog 8-((3-(pyridazin-3-yloxy)pyrrolidin-1-yl)sulfonyl)quinoline (CAS 2034452-15-6; PubChem-computed XLogP3-AA ~1.5) [1][2]. This reduction in calculated lipophilicity arises from the replacement of the hydrophobic benzonitrile or quinoline terminal group with the more polar 3,5-dimethylisoxazole-sulfonyl moiety. No experimentally measured logP/logD values were identified for these compounds at the time of assessment.

Physicochemical profiling Drug-likeness Lead optimization

Molecular Weight and Hydrogen-Bond Acceptor Differentiation vs. Quinoline Analog 2034452-15-6

The target compound (molecular formula C14H16N4O4S; molecular weight ~324.36 g/mol) is approximately 32 Da lighter than the quinoline analog 8-((3-(pyridazin-3-yloxy)pyrrolidin-1-yl)sulfonyl)quinoline (C17H16N4O3S; 356.4 g/mol) and possesses one additional hydrogen-bond acceptor (7 vs. 6 for the quinoline analog) while maintaining zero hydrogen-bond donors [1]. The lower molecular weight places the target compound more comfortably within typical Rule-of-5 lead-like space (MW <350 Da), whereas the quinoline analog approaches the upper boundary. The 6-methylpyridazinyl analog (CAS 2034222-92-7; C14H18N4O4S; MW 338.38 g/mol) is intermediate in molecular weight but introduces a methyl group that may sterically influence binding to the ZA channel of BRD4 .

Molecular property screening Fragment-based drug design Rule-of-5 compliance

Rotatable Bond Count as a Conformational Entropy Differentiator vs. Quinoline and Benzonitrile Analogs

The target compound contains 5 computable rotatable bonds, which is one more than the quinoline analog (4 rotatable bonds; PubChem CID 91627289) and equal to the benzonitrile analog (5 rotatable bonds) [1]. The additional rotatable bond in the target compound relative to the quinoline analog is attributable to the sulfonyl linkage connecting the isoxazole ring to the pyrrolidine scaffold. In the context of BET bromodomain inhibition, increased conformational flexibility at the 4-position of the isoxazole has been associated with enhanced adaptability to the ZA channel, potentially contributing to the sub-nanomolar potencies observed for certain triazolopyridazine-bearing analogs in the Fang et al. series [2].

Conformational restriction Binding kinetics Thermodynamic profiling

Recommended Research and Procurement Application Scenarios for 3,5-Dimethyl-4-((3-(pyridazin-3-yloxy)pyrrolidin-1-yl)sulfonyl)isoxazole Based on Current Evidence


BRD4/BET Bromodomain Inhibitor Hit-Finding and Scaffold-Hopping Libraries

The 3,5-dimethylisoxazole core is a well-precedented acetyl-lysine mimetic for BET bromodomains [1]. This compound is suitable for inclusion in diversity-oriented screening decks targeting BRD4(BD1) and BRD4(BD2), particularly where the pyridazin-3-yloxy-pyrrolidine-sulfonyl extension is hypothesized to explore ZA-channel interactions analogous to those exploited by the triazolopyridazine series (IC50 down to 0.003 μM) [1]. Its lower computed lipophilicity relative to quinoline and benzonitrile analogs suggests utility in campaigns where early ADMET filtering is applied pre-screening.

Physicochemical Comparator for Matched-Pair Analysis of 4-Position Sulfonyl-Linked Heterocycles

The compound's computed XLogP3-AA (~1.3), molecular weight (324.36 Da), and rotatable bond count (5) position it as a reference point for matched-pair studies with the 6-methylpyridazinyl analog (MW 338.38; additional methyl), the benzonitrile analog (MW 330.36; higher lipophilicity), and the quinoline analog (MW 356.4; constrained flexibility). Procuring this compound alongside its closest analogs enables rigorous structure-property relationship (SPR) analysis of the sulfonyl-pyrrolidine linker's influence on solubility, permeability, and target engagement.

Chemical Probe Development for Epigenetic Reader Domain Selectivity Profiling

Given the BET family's therapeutic relevance in hematologic cancers and the demonstrated ability of 3,5-dimethylisoxazole derivatives to arrest tumor cells in G0/G1 phase and induce apoptosis [1], this compound represents a structural starting point for developing subtype-selective BRD4 inhibitors. Investigators prioritizing compounds with zero hydrogen-bond donors and moderate rotatable bond counts for CNS- or orally bioavailable probe development may select this compound over the larger quinoline analog for initial selectivity profiling against BRD2, BRD3, BRD4, and BRDT bromodomains.

Quote Request

Request a Quote for 3,5-Dimethyl-4-((3-(pyridazin-3-yloxy)pyrrolidin-1-yl)sulfonyl)isoxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.